molecular formula C11H24ClN B13205291 4-tert-Butyl-2,6-dimethylpiperidine hydrochloride

4-tert-Butyl-2,6-dimethylpiperidine hydrochloride

Cat. No.: B13205291
M. Wt: 205.77 g/mol
InChI Key: PAOMDOCSDKCOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl-2,6-dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C11H24ClN. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2,6-dimethylpiperidine hydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 2,6-dimethylpiperidine with tert-butyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2,6-dimethylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-Butyl-2,6-dimethylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of piperidine-based drugs.

    Industry: It is employed in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2,6-dimethylpiperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The compound’s effects are mediated through binding to active sites or allosteric sites on proteins, altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-2,6-dimethylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly useful in selective organic transformations and as a precursor in the synthesis of specialized compounds .

Properties

Molecular Formula

C11H24ClN

Molecular Weight

205.77 g/mol

IUPAC Name

4-tert-butyl-2,6-dimethylpiperidine;hydrochloride

InChI

InChI=1S/C11H23N.ClH/c1-8-6-10(11(3,4)5)7-9(2)12-8;/h8-10,12H,6-7H2,1-5H3;1H

InChI Key

PAOMDOCSDKCOKD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1)C)C(C)(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.